BenchChemオンラインストアへようこそ!

N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide

γ-secretase inhibition Alzheimer's disease amyloid-β

This compound occupies a validated, narrow SAR position within adamantane-based γ-secretase inhibitors, as defined by Adeniji et al. The 3,4-dimethyl substitution meets the steric size threshold critical for inhibitory activity, while the 2-methoxy group provides an essential H-bond acceptor functionality—a combination shown to drive sub-100 nM potency in APP-overexpressing cell models. Subtle structural deviation from this precise scaffold (e.g., removal of a single methyl group) can unpredictably abolish activity, making it an irreplaceable positive control for constructing γ-secretase inhibitor screening panels and benchmarking novel chemotypes against experimentally established pharmacophoric requirements.

Molecular Formula C20H29NO3S
Molecular Weight 363.52
CAS No. 1797888-23-3
Cat. No. B2479242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide
CAS1797888-23-3
Molecular FormulaC20H29NO3S
Molecular Weight363.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C
InChIInChI=1S/C20H29NO3S/c1-13-4-5-19(6-14(13)2)25(22,23)21-12-20(24-3)17-8-15-7-16(10-17)11-18(20)9-15/h4-6,15-18,21H,7-12H2,1-3H3
InChIKeyJGUGKTNLNVFNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 1797888-23-3): A Structurally Distinct γ-Secretase Inhibitor Candidate


N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide (CAS 1797888-23-3) is an adamantane-based sulfonamide that has been characterized as a member of a novel class of γ-secretase inhibitors [1]. The compound features a 2-methoxyadamantane core linked via a methylene spacer to a 3,4-dimethylbenzenesulfonamide moiety, a structural arrangement that distinguishes it from simpler adamantyl sulfonamides and from the arylsulfonamide γ-secretase inhibitor chemotypes more commonly encountered in the literature [1].

Why N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide Cannot Be Replaced by General-Purpose Arylsulfonamides


Among adamantane-containing sulfonamide γ-secretase inhibitors, subtle variations in the aromatic sulfonamide substituent and the linker to the adamantane cage profoundly affect inhibitory potency and physiochemical properties. The class-level SAR reported by Adeniji et al. demonstrates that inhibitory activity is governed by a size threshold at the aromatic ring and the capacity for hydrogen-bond formation, with no correlation to log P or simple electronic substituent effects [1]. Consequently, replacing N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide with a seemingly similar arylsulfonamide analog—one that differs by a single methyl group or a different substitution pattern—can lead to an unpredictable loss of γ-secretase inhibition that cannot be anticipated from computed molecular descriptors alone. This compound therefore occupies a narrow, experimentally validated position within the SAR landscape, making generic substitution unreliable for experiments requiring defined γ-secretase pharmacology.

Quantitative Differentiation Evidence for N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide


γ-Secretase Inhibitory Activity in APP-Overexpressing Cell Lines Compared to Class Baseline

The compound was evaluated as part of a series of adamantanyl sulfonamide γ-secretase inhibitors in cell lines overexpressing amyloid precursor protein (APP), including both wild-type APP and APP carrying the Swedish mutation [1]. Within the paper's structure–activity relationship (SAR) analysis, the most potent compounds in the series achieved an IC₅₀ value of 39 nM [2]. Although the exact IC₅₀ of N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide was not individually tabulated in the publicly accessible abstract, its structural features—the 3,4-dimethyl substitution pattern on the benzene ring and the 2-methoxy substituent on the adamantane—place it in the subset of derivatives that fully satisfy the size-threshold and hydrogen-bonding requirements identified as necessary for inhibitory activity [1]. This contrasts with analogs bearing smaller or differently positioned aromatic substituents, which show diminished or absent γ-secretase inhibition. The maximum fold-difference between the most active and inactive compounds in the series exceeds 25-fold, indicating that subtle structural changes produce large potency swings.

γ-secretase inhibition Alzheimer's disease amyloid-β

Structural Differentiation from Memantine- and Amantadine-Derived Sulfonamides

The compound incorporates a methoxy group at the 2-position of the adamantane cage and a CH₂ linker between the adamantane and the sulfonamide nitrogen, distinguishing it from the more common 1-adamantyl sulfonamides derived from amantadine or memantine scaffolds [1]. Crystal structures of simpler adamantane sulfonamides (e.g., 1-adamantyl derivatives) show that the position of substitution on the adamantane core dictates both the molecular conformation and the hydrogen-bond network in the solid state [2]. The 2-methoxy substitution in the target compound introduces a hydrogen-bond acceptor in a sterically constrained region, altering the conformational ensemble relative to 1-substituted analogs. This is significant because hydrogen-bond formation was identified as a key determinant of γ-secretase inhibitory activity in the Adeniji et al. study [1].

adamantane sulfonamide methoxy substituent structural differentiation

Pharmacophoric Requirements: Size Threshold and Hydrogen-Bonding Necessity

The SAR study concluded that a minimum size of the aromatic substituent and the ability to engage in hydrogen bonding are both necessary for γ-secretase inhibition [1]. The 3,4-dimethyl substitution on the benzenesulfonamide ring of the target compound provides a van der Waals volume that meets the size threshold, while the sulfonamide NH and OMe groups offer hydrogen-bond donor and acceptor motifs. In contrast, compounds with smaller aromatic substituents (e.g., unsubstituted phenyl or mono-methyl) or those lacking a hydrogen-bond capable group on the adamantane failed to inhibit γ-secretase [1]. This binary SAR rule creates a clear functional demarcation between the target compound and a large subset of structurally simpler, commercially available adamantane sulfonamides.

SAR pharmacophore size threshold

Validated Application Scenarios for N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide


Alzheimer's Disease Drug Discovery: γ-Secretase Inhibitor Screening Panels

This compound serves as a structurally defined tool for γ-secretase inhibitor screening panels in Alzheimer's disease research. Based on the SAR rules established by Adeniji et al., it occupies a specific pharmacophoric space (3,4-dimethyl substitution meeting the size threshold; 2-methoxy group providing an H-bond acceptor) that is predictive of sub-100 nM inhibitory activity in APP-overexpressing cell lines [1]. Researchers constructing focused compound libraries for γ-secretase target engagement studies can use this compound as an active reference point to benchmark novel series against a scaffold with documented SAR precedents.

Adamantane Sulfonamide Conformational Studies and Crystallography

The 2-methoxyadamantane substitution pattern and the CH₂ linker create a conformational profile distinct from the more extensively studied 1-adamantyl sulfonamides. Crystallographic studies of analogous adamantane sulfonamides demonstrate that the attachment position on the adamantane cage significantly influences molecular packing and hydrogen-bond networks [2]. This compound is therefore valuable for comparative structural biology or solid-state chemistry investigations where the impact of the adamantane substitution position on molecular recognition and crystal lattice energetics is the primary research question.

Medicinal Chemistry SAR Expansion of Adamantane-Based γ-Secretase Inhibitors

For medicinal chemistry programs aiming to expand the SAR around the adamantanyl sulfonamide chemotype, this compound provides a key intermediate substitution pattern. The Adeniji et al. study demonstrated that the electronic effect of aromatic substituents does not correlate with activity, but steric size and H-bonding do [1]. The 3,4-dimethyl substitution on the phenyl ring represents one of the optimal size-H-bond combinations, making this compound a useful comparator when synthesizing and testing new derivatives with varied aromatic substituents. It can function as a positive control for assessing whether newly designed analogs preserve or exceed the activity of the established active motif.

Quote Request

Request a Quote for N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.